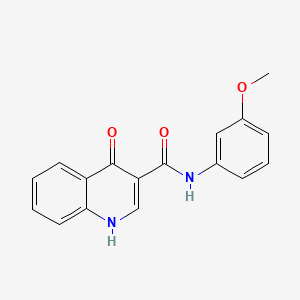

4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide is a compound belonging to the quinoline family, which is known for its diverse biological and pharmaceutical activities.

Métodos De Preparación

The synthesis of 4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure efficiency and sustainability .

Análisis De Reacciones Químicas

Amide Bond Formation

-

Mechanism : The carboxylic acid group reacts with aniline derivatives via coupling agents (e.g., EDC , DCC ) to form the amide bond.

-

Conditions : Typically performed in DMF or dichloromethane (DCM) under reflux.

-

Product : 4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide.

Oxidation

-

Target : The hydroxy (-OH) group at position 4.

-

Reagents : Potassium permanganate (KMnO₄) in acidic or neutral conditions.

-

Product : 4-oxo-N-(3-methoxyphenyl)quinoline-3-carboxamide (quinone derivative).

Reduction

-

Target : The quinoline ring.

-

Reagents : Sodium borohydride (NaBH₄) in methanol or ethanol .

-

Product : 4-hydroxy-N-(3-methoxyphenyl)-1,2-dihydroquinoline-3-carboxamide.

Substitution Reactions

-

Target : The methoxy (-OCH₃) group at position 3 of the phenyl ring.

-

Reagents :

-

Nucleophilic substitution : Sodium hydride (NaH) in DMSO or potassium tert-butoxide (KOtBu) in THF .

-

Electrophilic substitution : Dependent on directing groups (e.g., meta-directing methoxy).

-

-

Products : Substituted derivatives (e.g., -NH₂, -SH, or other nucleophiles).

Table 1: Reaction Types and Conditions

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Amide Bond Formation | EDC/DCC in DMF or DCM, reflux | 4-hydroxy-N-(3-methoxyphenyl)... |

| Oxidation | KMnO₄ in acidic/neutral medium | 4-oxo-N-(3-methoxyphenyl)... |

| Reduction | NaBH₄ in methanol/ethanol | 4-hydroxy-N-(3-methoxyphenyl)... |

| Substitution | NaH/DMSO or KOtBu/THF | Substituted derivatives |

Mechanistic Insights

-

Oxidation : The hydroxy group’s oxidation to a carbonyl enhances the compound’s reactivity, potentially altering its biological interactions (e.g., enzyme inhibition).

-

Reduction : Reduction of the quinoline ring may modulate its electronic properties, influencing interactions with biological targets.

-

Substitution : Replacement of the methoxy group allows structural diversification, critical for optimizing pharmacological properties (e.g., solubility, bioavailability).

Biological Implications

While not directly part of chemical reactions, the compound’s anticancer and antioxidant activities are influenced by its reactivity. For example, oxidation products or substituted derivatives may exhibit enhanced cytotoxic effects or selective binding to molecular targets like kinases .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Quinoline derivatives, including 4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide, have shown significant anticancer properties. Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value of 15 µM against HCT-116 colorectal cancer cells, suggesting potent anticancer activity compared to other derivatives tested. The mechanism involves apoptosis induction through modulation of the PI3K/AKT signaling pathway, leading to decreased expression of PI3K and AKT, which promotes pro-apoptotic signals.

2. Immunomodulatory Effects

Research into the immunomodulatory properties of quinoline-3-carboxamide derivatives revealed that certain compounds exhibit profiles similar to established immunomodulators like linomide. In vitro tests showed enhanced proliferation of spleen lymphocytes and increased TNF-alpha production by macrophages . These findings position this compound as a candidate for treating autoimmune diseases.

3. Multi-target Activity

The compound's potential as a multi-target agent is highlighted in studies where it was found to inhibit lipoxygenase (LOX), an enzyme implicated in inflammation and cancer progression. Compounds derived from this scaffold exhibited LOX inhibitory activity with an IC50 value of 10 µM , alongside antioxidant properties . Such multi-target profiles are beneficial in developing treatments for complex diseases.

Biological Research Applications

1. Enzyme Inhibition Studies

In biological research, compounds like this compound are utilized to study enzyme inhibition mechanisms. This compound's ability to bind to specific enzymes and inhibit their activity provides insights into various biological processes and disease mechanisms .

2. Mechanistic Insights into Cancer Treatment

The compound has been investigated for its role in cancer treatment mechanisms, particularly concerning its interaction with histone deacetylases (HDACs). For instance, analogs have been shown to disrupt HDAC4/HIF-1α/MEF-2-dependent signaling pathways essential for tumor survival . This highlights its potential as a therapeutic agent in cancer management.

Industrial Applications

1. Chemical Synthesis

In the chemical industry, this compound serves as a valuable intermediate for synthesizing more complex molecules. Its unique structure allows it to be a building block for various chemical reactions, including the production of dyes and pigments .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | IC50 = 15 µM against HCT-116 cells |

| Immunomodulatory Effects | Enhanced lymphocyte proliferation | |

| Multi-target Activity | LOX inhibition IC50 = 10 µM | |

| Biological Research | Enzyme Inhibition Studies | Insights into enzyme interactions |

| Mechanistic Insights into Cancer Treatment | Disruption of HDAC signaling pathways | |

| Industrial Applications | Chemical Synthesis | Building block for dyes and pigments |

Case Studies

1. Anticancer Efficacy Study

A detailed investigation into the cytotoxic effects of quinoline derivatives included testing this compound against multiple cancer cell lines. The results indicated significant potency with an IC50 value indicating effective cell death at low concentrations.

2. Immunomodulatory Activity Evaluation

Another study focused on evaluating the immunomodulatory effects of this compound on mice models suffering from autoimmune disorders. Results demonstrated that treatment with the compound led to a marked reduction in clinical symptoms associated with autoimmune responses .

Mecanismo De Acción

The mechanism of action of 4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, thereby modulating various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide can be compared with other similar compounds, such as:

4-hydroxyquinoline: Known for its antimicrobial properties.

3-methoxyphenylquinoline: Exhibits significant anticancer activity.

Quinoline-3-carboxamide: Used in the development of anti-inflammatory drugs

Actividad Biológica

4-Hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of anti-cancer, anti-inflammatory, and antimicrobial research. This article reviews the current understanding of its biological activity, supported by various studies and data.

Chemical Structure and Properties

The compound is characterized by its quinoline backbone, which is known for conferring significant biological activity. The presence of the hydroxyl and methoxy groups enhances its solubility and potential interactions with biological targets.

Research indicates that quinoline derivatives, including this compound, often exert their effects through modulation of various biochemical pathways. These pathways include:

- Inhibition of Enzymes : Many quinoline derivatives inhibit lipoxygenase (LOX), an enzyme involved in inflammatory processes. For instance, certain analogues have shown IC50 values as low as 10 μM for LOX inhibition .

- Interaction with Receptors : Compounds like this one may act on nuclear receptors or other cellular targets, influencing transcriptional activity related to cancer progression and inflammation .

Anticancer Activity

Several studies have highlighted the anticancer potential of quinoline derivatives:

- Cell Line Studies : The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). Results indicate selective cytotoxicity towards cancerous cells while sparing healthy cells .

| Cell Line | IC50 (μM) | Remarks |

|---|---|---|

| MCF-7 | 15 | Selective cytotoxicity observed |

| HCT-116 | 20 | Significant inhibition noted |

| K-562 (bone marrow) | 18 | Effective against leukemia cells |

Anti-inflammatory Activity

The compound's anti-inflammatory properties are also notable:

- LOX Inhibition : As mentioned earlier, it inhibits LOX, which plays a critical role in the synthesis of pro-inflammatory mediators. The ability to inhibit lipid peroxidation further supports its potential as an anti-inflammatory agent .

Antimicrobial Activity

Although less studied than its anticancer and anti-inflammatory effects, preliminary data suggests that quinoline derivatives may possess antimicrobial properties. The methoxy group is believed to enhance the compound's efficacy against certain bacterial strains.

Case Studies

- In Vivo Studies on Cancer Models : A study involving Tasquinimod, a similar quinoline derivative, demonstrated improved outcomes in metastatic castration-resistant prostate cancer through modulation of HDAC4 pathways. This suggests that derivatives like this compound may also have therapeutic potential in similar contexts .

- Multi-target Agents Evaluation : Recent research synthesized a series of carboxamides based on the quinoline structure. Among these, specific compounds exhibited significant antioxidant and LOX inhibitory activities, indicating that modifications to the basic structure can lead to enhanced biological profiles .

Propiedades

IUPAC Name |

N-(3-methoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-22-12-6-4-5-11(9-12)19-17(21)14-10-18-15-8-3-2-7-13(15)16(14)20/h2-10H,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCBMSLUMSGCRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.